Cas no 919784-75-1 (3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine)

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorinated moiety and an azetidine carbonyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the azetidine ring enhances conformational rigidity, potentially improving binding affinity in target applications. The chlorine substituent offers a reactive site for further functionalization, enabling diverse derivatization pathways. Its well-defined molecular architecture ensures consistency in synthetic routes, supporting reproducibility in research and industrial processes. This compound is particularly useful in the development of bioactive molecules, where its scaffold can contribute to optimized pharmacokinetic or physicochemical properties.
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine structure
919784-75-1 structure
Product Name:3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
CAS No:919784-75-1
MF:C8H8ClN3O
MW:197.621620178223
CID:761220
Update Time:2025-10-05

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine Chemical and Physical Properties

Names and Identifiers

    • Methanone, 1-azetidinyl(6-chloro-3-pyridazinyl)-
    • azetidin-1-yl-(6-chloropyridazin-3-yl)methanone
    • 3-(azetidin-1-ylcarbonyl)-6-chloropyridazine
    • YUSOEZLRKRZAIS-UHFFFAOYSA-N
    • (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone
    • 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
    • Inchi: 1S/C8H8ClN3O/c9-7-3-2-6(10-11-7)8(13)12-4-1-5-12/h2-3H,1,4-5H2
    • InChI Key: YUSOEZLRKRZAIS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(N2CCC2)=O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.1

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
228470-1g
3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine, 95%
919784-75-1 95%
1g
$1,156.00 2021-06-27
Matrix Scientific
228470-2.500g
3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine, 95%
919784-75-1 95%
2.500g
$1,898.00 2021-06-27

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine Related Literature

Additional information on 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine

Introduction to 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine (CAS No. 919784-75-1)

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 919784-75-1, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both azetidine and pyridazine moieties, which are known for their diverse biological activities.

The azetidine ring, a five-membered heterocyclic structure, is often associated with various pharmacological properties, including antimicrobial and anti-inflammatory effects. In contrast, the pyridazine moiety is recognized for its role in the synthesis of bioactive molecules targeting neurological and cardiovascular disorders. The combination of these two structural elements in 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine suggests a multifaceted pharmacological profile that warrants further exploration.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The structural features of 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine make it a promising candidate for further investigation into its pharmacokinetic and pharmacodynamic properties. Studies have indicated that such compounds can exhibit significant interactions with biological targets, potentially leading to the development of new treatments for various diseases.

In particular, the chloropyridazine moiety has been studied for its ability to modulate enzyme activity and receptor binding. This functionality is particularly relevant in the context of developing inhibitors for enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. The presence of the azetidine ring further enhances the compound's potential by contributing to its solubility and bioavailability, which are critical factors in drug formulation.

The synthesis of 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and transition metal-catalyzed reactions, have been employed to optimize the production of this compound. These techniques not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.

Evidence from preclinical studies suggests that derivatives of pyridazine have potential therapeutic benefits in treating neurological disorders. The azetidine moiety's ability to cross the blood-brain barrier adds to its attractiveness as a scaffold for neuroactive compounds. This property makes 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine a valuable starting point for designing molecules that could interact with central nervous system receptors.

The compound's structural versatility also allows for modifications that can enhance its pharmacological properties. For instance, introducing additional functional groups or altering the substitution patterns on the azetidine ring can lead to compounds with improved selectivity and reduced toxicity. Such modifications are crucial in drug development, as they can significantly influence a drug's efficacy and safety profile.

In conclusion, 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine (CAS No. 919784-75-1) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further investigation into new therapeutic agents. As research continues to uncover the full spectrum of its pharmacological properties, this compound holds significant promise for addressing various health challenges.

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